N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-Cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidine core modified with a thioacetamide side chain and a cyclohexyl substituent. This structure combines a triazole ring (imparting metabolic stability) with a pyrimidine moiety (common in nucleobase analogs and enzyme inhibitors). The ethyl group at position 3 and the cyclohexyl-thioacetamide group at position 7 likely influence its physicochemical properties, solubility, and biological interactions .
Properties
IUPAC Name |
N-cyclohexyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6OS/c1-2-20-13-12(18-19-20)14(16-9-15-13)22-8-11(21)17-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTMSQZRIYXSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3CCCCC3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclohexylamine derivative with a triazolopyrimidine precursor in the presence of a thiolating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the triazolopyrimidine core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2 in an aqueous medium or KMnO4 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated triazolopyrimidine derivatives.
Scientific Research Applications
N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (cyclin-dependent kinase 2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine family, which is structurally analogous to purines. Key structural variations among derivatives include:
- Substituents on the Triazole Ring : The ethyl group at position 3 distinguishes it from derivatives with methyl (e.g., compound 9b in ) or benzyl groups (e.g., compound 9c ) .
- Thioacetamide Side Chain : The cyclohexyl-thioacetamide group contrasts with simpler substituents like methyl (e.g., compound 24 in ) or benzoxazole-thio groups (e.g., compound 9d ) .
- Core Modifications: Unlike analogs with fused thieno-pyrimidine systems () or piperidinone oximes (), this compound retains a simpler bicyclic core .
Physicochemical Properties
- Thermal Stability : Higher melting points (e.g., 154–155°C for 9b ) correlate with aromatic substituents, whereas the target compound’s aliphatic cyclohexyl group may lower its melting point .
Spectroscopic Characterization
- ¹H-NMR : The cyclohexyl protons (δ ~1.2–2.3 ppm) and ethyl group (δ ~1.2–1.5 ppm) would show distinct splitting patterns compared to benzoxazole-containing derivatives (δ ~7.3–8.7 ppm for aromatic protons; ) .
- IR : The C=O stretch (~1,730 cm⁻¹) and NH stretch (~3,390 cm⁻¹) align with acetamide-containing analogs () .
Biological Activity
N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound notable for its potential biological activities, particularly in cancer research. Its structure features a triazolopyrimidine core, which is significant in medicinal chemistry due to its diverse pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
This structure contributes to its interaction with various biological targets, making it a subject of interest in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its inhibitory effects on cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- MCF-7 Cell Line : Research indicates that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value (the concentration required to inhibit cell growth by 50%) was found to be approximately 25 µM, suggesting a moderate level of efficacy against this cell line .
- HCT116 Cell Line : In colorectal cancer models using HCT116 cells, the compound demonstrated similar cytotoxic effects with an IC50 value around 30 µM. This indicates its potential as a therapeutic agent in treating colorectal cancer .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of CDK2 : By inhibiting CDK2 activity, the compound disrupts the normal progression of the cell cycle, leading to increased apoptosis in cancerous cells.
Additional Biological Activities
Apart from its anticancer properties, preliminary studies suggest that this compound may possess:
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 25 | |
| Anticancer | HCT116 | 30 | |
| Antimicrobial | Various Bacteria | TBD |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of cyclohexylamine derivatives with triazolopyrimidine precursors under specific conditions to yield the desired product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
